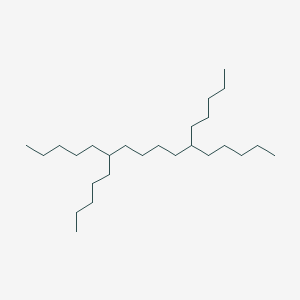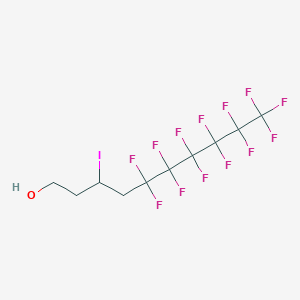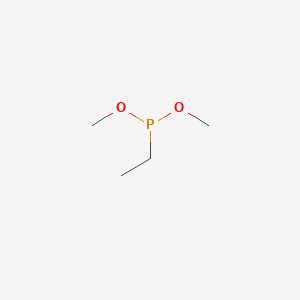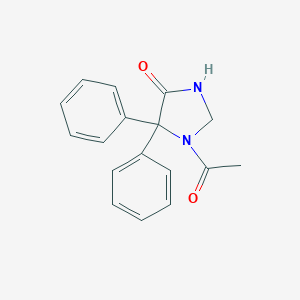
6,11-Dipentylhexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dipentylhexadecane is a hydrocarbon compound with the molecular formula C26H54. It is a derivative of hexadecane, where two pentyl groups are attached to the 6th and 11th carbon atoms of the hexadecane chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 6,11-Dipentylhexadecane typically involves the alkylation of hexadecane with pentyl halides in the presence of a strong base. The reaction conditions often include:
Reagents: Hexadecane, pentyl halides (e.g., pentyl bromide), and a strong base (e.g., sodium hydride).
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient mixing and reaction control.
Chemical Reactions Analysis
6,11-Dipentylhexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
6,11-Dipentylhexadecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6,11-Dipentylhexadecane involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The pathways involved include lipid metabolism and membrane-associated processes .
Comparison with Similar Compounds
6,11-Dipentylhexadecane can be compared with other similar compounds such as:
Hexadecane: The parent compound without the pentyl substitutions.
Octadecane, 6,11-dipentyl-: A similar compound with an extended carbon chain.
Dodecane, 6,11-dipentyl-: A shorter chain analog with similar substitutions.
Properties
CAS No. |
15874-03-0 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
6,11-dipentylhexadecane |
InChI |
InChI=1S/C26H54/c1-5-9-13-19-25(20-14-10-6-2)23-17-18-24-26(21-15-11-7-3)22-16-12-8-4/h25-26H,5-24H2,1-4H3 |
InChI Key |
PNYSRXNTUVFUNI-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC |
Canonical SMILES |
CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC |
Key on ui other cas no. |
15874-03-0 |
Synonyms |
6,11-Dipentylhexadecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)



![7,12-dimethylbenzo[a]anthracene-5,6-diol](/img/structure/B96495.png)






![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
